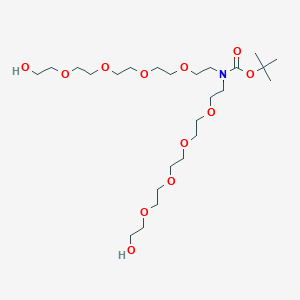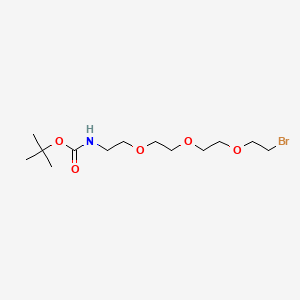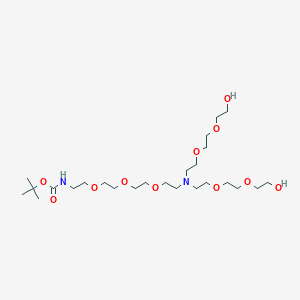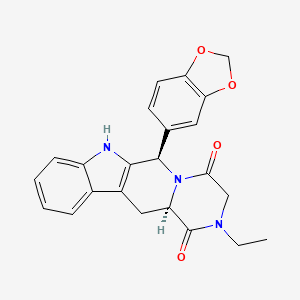
N-Ethyl tadalafil
Vue d'ensemble
Description
N-Ethyl tadalafil is a chemical compound structurally related to tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. This compound is a derivative where an ethyl group replaces a hydrogen atom in the tadalafil molecule, potentially altering its pharmacological properties and efficacy .
Mécanisme D'action
Target of Action
N-Ethyl tadalafil, also known as Homotadalafil, primarily targets phosphodiesterase type-5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis . The inhibition of PDE5 increases the concentration of cGMP, leading to smooth muscle relaxation and increased blood flow .
Mode of Action
This compound acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels results in relaxation of the smooth muscle in the corpus cavernosum, allowing for increased blood flow to the penis . This mechanism is responsible for its therapeutic effect in treating erectile dysfunction (ED) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO-cGMP signaling pathway . In this pathway, nitric oxide (NO) stimulates the production of cGMP, which in turn leads to smooth muscle relaxation . By inhibiting PDE5, this compound prevents the degradation of cGMP, enhancing the effects of this pathway .
Pharmacokinetics
While specific pharmacokinetic data for this compound is not readily available, studies on tadalafil, a closely related compound, suggest that it is rapidly absorbed with a half-life of approximately 17.5 hours . It is predominantly metabolized by CYP3A2 to a catechol metabolite . The oral bioavailability of tadalafil is reported to be above 34% .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle in the corpus cavernosum , leading to increased blood flow to the penis and the facilitation of an erection . This makes it an effective treatment for ED . Additionally, it has been suggested that tadalafil may have anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been reported that the activity of tadalafil is unaffected by meals . The presence of impurities in the active pharmaceutical ingredient can have a significant impact on the quality and safety of the drug product
Analyse Biochimique
Biochemical Properties
N-Ethyl tadalafil interacts with various enzymes and proteins in the body. It is predominantly metabolized by CYP3A2 to a catechol metabolite . The compound’s interaction with these biomolecules plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to inhibit M2 polarization and polyamine metabolism in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. As a derivative of tadalafil, it is likely to share the same mechanism of action, which involves inhibition of the enzyme phosphodiesterase type-5 (PDE5) . This inhibition leads to an increase in the levels of cGMP, which in turn leads to relaxation of smooth muscle cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. As mentioned earlier, it is predominantly metabolized by CYP3A2 to a catechol metabolite . This could also include any effects on metabolic flux or metabolite levels.
Méthodes De Préparation
The synthesis of N-Ethyl tadalafil involves several steps, starting from the basic structure of tadalafil. The general synthetic route includes:
Condensation Reaction: D-tryptophan methyl ester hydrochloride reacts with 3,4-methylenedioxybenzaldehyde to form an intermediate.
Chloroacetylation: The intermediate is then reacted with chloroacetyl chloride to form another intermediate.
Ammonolysis and Ring Closure: This intermediate undergoes ammonolysis and ring closure to form tadalafil.
Ethylation: Finally, the ethylation of tadalafil is achieved by reacting it with ethyl iodide in the presence of a base
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using techniques such as recrystallization and chromatography to purify the final product .
Analyse Des Réactions Chimiques
N-Ethyl tadalafil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives, typically using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Ethyl tadalafil has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of tadalafil and its derivatives.
Biology: Studies investigate its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: Research explores its efficacy and safety profile compared to tadalafil, particularly in treating erectile dysfunction and pulmonary arterial hypertension.
Industry: It is used in the development of new pharmaceuticals and as a quality control standard in the manufacturing of tadalafil-based medications .
Comparaison Avec Des Composés Similaires
N-Ethyl tadalafil is similar to other phosphodiesterase type 5 inhibitors, such as sildenafil and vardenafil. it has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties. For instance:
Sildenafil: Known for its rapid onset of action but shorter duration compared to tadalafil.
Vardenafil: Similar onset of action to sildenafil but with a slightly longer duration.
Tadalafil: Known for its longer duration of action, making it suitable for once-daily dosing .
This compound’s unique ethyl group may affect its binding affinity and selectivity for phosphodiesterase type 5, potentially offering different therapeutic benefits or side effect profiles .
Propriétés
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-2-25-11-20(27)26-17(23(25)28)10-15-14-5-3-4-6-16(14)24-21(15)22(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,22,24H,2,10-12H2,1H3/t17-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNIMKVVHAXCSK-VGOFRKELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609405-34-6 | |
| Record name | N-Ethyl tadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609405346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ETHYL TADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ3D5U624B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is known about the presence of Homotadalafil in commercial products?
A1: Homotadalafil, also known as N-Ethyl Tadalafil, has been detected in dietary supplements sold online. One study identified Homotadalafil alongside Nortadalafil in candies purchased through the internet. [] This highlights the potential dangers of unregulated supplements and the importance of rigorous testing.
Q2: What is the significance of the 6R,12aR isomer configuration in Homotadalafil and related compounds?
A2: Research indicates that the 6R,12aR isomer of Tadalafil exhibits the most potent inhibitory activity against phosphodiesterase-type-5 (PDE5) among its stereoisomers. [] While specific data on Homotadalafil's isomers is limited, the study found that the 6R,12aR isomer was present in the analyzed candy product. This suggests a potential for strong PDE5 inhibitory activity by this isomer of Homotadalafil, although further research is needed to confirm this. [] The presence of this specific isomer in commercial products raises concerns due to the potential for unanticipated pharmacological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)
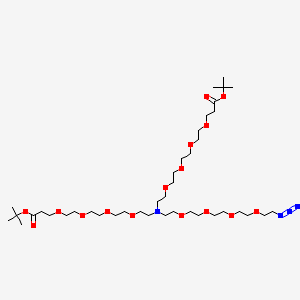
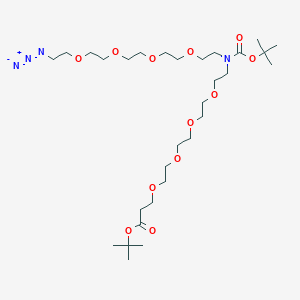
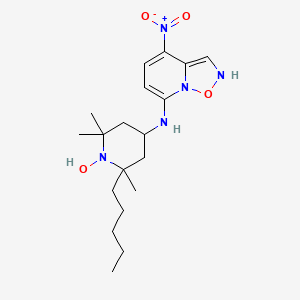
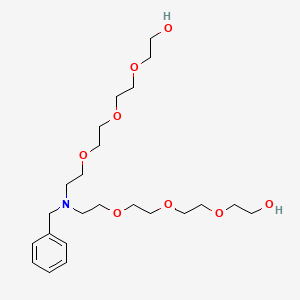
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)




